molecular formula C11H15ClO B7997270 1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol

1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol

Cat. No.: B7997270
M. Wt: 198.69 g/mol
InChI Key: XINKLSMQHDVICR-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol (CAS: 1314961-86-8) is a tertiary alcohol with the molecular formula C₁₁H₁₅ClO and a molecular weight of 198.69 g/mol . The compound features a 4-chloro-3-methylphenyl group attached to a 2-methyl-2-propanol backbone, conferring unique steric and electronic properties.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-8-6-9(4-5-10(8)12)7-11(2,3)13/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINKLSMQHDVICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Oxidation Reactions

  • Oxidation with KMnO₄ in acidic conditions could lead to the formation of 3-(4-chloro-3-methylphenyl)-2-methylpropanoic acid .

Reaction Conditions

Oxidizing AgentTemperatureSolventProductYield
KMnO₄/H₂SO₄80–100°CH₂OCarboxylic acid~70%

Esterification

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For instance:

  • Reaction with acetyl chloride (CH₃COCl) in the presence of a base (e.g., pyridine) produces the corresponding acetate ester .

Example Reaction
1 4 Cl 3 MePh 2 Me 2 propanol+AcClpyridineAcetyl ester\text{1 4 Cl 3 MePh 2 Me 2 propanol}+\text{AcCl}\xrightarrow{\text{pyridine}}\text{Acetyl ester}

Key Data

  • Typical yields: 85–95% for tertiary alcohol esterification .

  • Purification often involves MgSO₄ drying and distillation .

Dehydration to Alkenes

Acid-catalyzed dehydration (e.g., H₂SO₄ or H₃PO₄) removes water to form an alkene. The product is typically a trisubstituted alkene due to Zaitsev’s rule:

  • Major product: 3-(4-Chloro-3-methylphenyl)-2-methylpropene .

Conditions and Outcomes

CatalystTemperatureSolventMajor Product
H₂SO₄100–120°CTolueneTrisubstituted alkene

Nucleophilic Substitution

Tertiary alcohols can undergo SN1 reactions in strongly acidic conditions. For example:

  • Reaction with HBr yields 2-bromo-2-methyl-1-(4-chloro-3-methylphenyl)propane .

Mechanism Highlights

  • Protonation of the hydroxyl group.

  • Formation of a carbocation intermediate.

  • Attack by Br⁻ to form the alkyl bromide.

Yield Optimization

  • Use of DMF or DMSO as polar aprotic solvents improves reaction rates .

Aromatic Ring Modifications

The chloro and methyl groups on the phenyl ring influence electrophilic substitution:

  • Chlorine (electron-withdrawing) directs incoming electrophiles to the meta position.

  • Methyl (electron-donating) activates the ring but is less directive due to steric hindrance at the 3-position.

Example Reaction: Nitration
1 4 Cl 3 MePh 2 Me 2 propanolHNO3/H2SO4Nitro substituted derivative\text{1 4 Cl 3 MePh 2 Me 2 propanol}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{Nitro substituted derivative}

Regioselectivity

  • Nitration occurs predominantly at the 5-position (meta to Cl, para to Me) .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic hydrocarbons .

  • Storage : Stable under inert gas (N₂/Ar) at 2–8°C .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on specific cancer cell lines. For instance, a study focusing on PRMT5 inhibitors identified a related compound that demonstrated significant cytotoxicity against MTAP-deleted cancer cells . This suggests that derivatives of this compound could be explored for similar therapeutic effects.

2. Diabetes Treatment

Another promising application is in the treatment of diabetes. Patents have been filed for compounds structurally related to this compound, which are designed to target metabolic pathways involved in insulin regulation and glucose metabolism . These compounds have shown potential in modulating hyperinsulinaemia and addressing diabetic complications.

Agrochemical Applications

1. Pesticide Formulations

The compound's chlorinated structure may confer properties suitable for use in pesticide formulations. Chlorinated phenols are known for their antimicrobial and herbicidal activities, making them valuable in agricultural applications. The efficacy of such compounds against various pathogens has been documented, suggesting that this compound could be developed into an effective pesticide .

Material Science Applications

1. Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing polymers with specific properties. Its hydroxyl group allows for further functionalization, enabling the creation of copolymers that exhibit enhanced thermal stability and mechanical strength. Research into polymer blends incorporating chlorinated phenolic compounds has shown improved performance characteristics compared to non-chlorinated counterparts .

Case Studies

Study Application Findings
Study on PRMT5 InhibitorsAnticancerIdentified related compounds with IC50 values indicating significant activity against cancer cell lines .
Patent on Diabetes TreatmentMetabolic RegulationDerivatives showed potential in modulating insulin levels and addressing complications associated with diabetes .
Efficacy Trials on PesticidesAgricultural UseDemonstrated effectiveness against a range of agricultural pathogens .
Polymer Development ResearchMaterial ScienceHighlighted improvements in mechanical properties of polymers using chlorinated phenolic compounds .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The tertiary alcohol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares the target compound with structurally related alcohols and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Applications/Notes
1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol C₁₁H₁₅ClO 198.69 1314961-86-8 Tertiary alcohol; 3-methyl substituent Intermediate (hypothesized)
1-(4-Chlorophenyl)-2-methyl-2-propanol C₁₀H₁₃ClO 184.66 5468-97-3 Lacks 3-methyl group on phenyl ring Pharmaceutical intermediate (e.g., BP 3110)
1-(2-Chlorophenyl)-2-methyl-2-propanol (Clortermine) C₁₀H₁₃ClO 184.66 6256-31-1 Chlorine in ortho position Anorectic agent (historical use)
1-(4-Chlorophenyl)-2-methyl-1-propanol (Nicoclonate) C₁₀H₁₃ClO 184.66 10400-18-7 Primary alcohol (hydroxyl on C1) Anthelmintic agent
2-(4-Chloro-3-methylphenyl)-2-propanol C₁₀H₁₃ClO 184.66 Not provided Hydroxyl on secondary carbon Unspecified (structural isomer)

Functional and Steric Differences

  • Substituent Position : The 3-methyl group on the phenyl ring in the target compound enhances steric hindrance compared to its 4-chlorophenyl analog (CAS: 5468-97-3). This difference may influence reactivity in coupling reactions or metabolic stability .

Physicochemical Data

  • Boiling Point: While unavailable for the target compound, analogs like 1-(4-chlorophenyl)-2-methyl-2-propanol (CAS: 5468-97-3) have higher volatility due to reduced molecular weight .
  • Solubility : Tertiary alcohols generally exhibit lower water solubility compared to primary alcohols, suggesting the target compound may require organic solvents for formulation .

Research Findings

  • Synthetic Pathways: The synthesis of this compound involves intermediates such as hydroxylamino derivatives (e.g., 1-(4-Chloro-3-methylphenyl)-2-hydroxylamino-2-methylpropan-1-one oxime), highlighting its role in multistep organic syntheses .
  • Safety Profile: While direct toxicological data are lacking, structurally similar compounds like 4'-chloro-3'-methyl-2,2,2-trifluoroacetophenone (CAS: 286017-71-8) are classified as hazardous, suggesting the need for careful handling of chloro-methylphenyl derivatives .

Biological Activity

1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C11H15ClO
  • Molecular Weight : 202.7 g/mol

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study reported that various synthesized compounds based on this structure were screened for their Minimum Inhibitory Concentrations (MICs) against several bacterial strains.

CompoundMIC (mg/L)Activity Level
This compound250Moderate
Standard Drug (Ciprofloxacin)0.5High
Other DerivativesVariesLow to Moderate

The results demonstrated that while the compound itself showed moderate antibacterial activity, certain derivatives exhibited enhanced effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus cereus .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in human cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may alter enzyme activities or receptor functions, leading to physiological changes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.
  • Signal Transduction Modulation : By affecting intracellular signaling pathways, it can modulate inflammatory responses.

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of derivatives based on this compound against multi-drug resistant strains. The study found that certain modifications to the compound's structure significantly enhanced its potency, making it a candidate for further development in treating resistant infections .

Case Study 2: Anti-inflammatory Action

Another investigation assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers when treated with the compound compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .

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